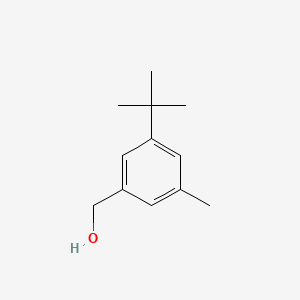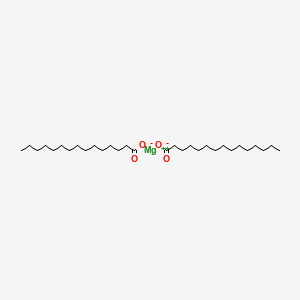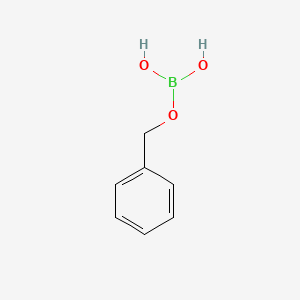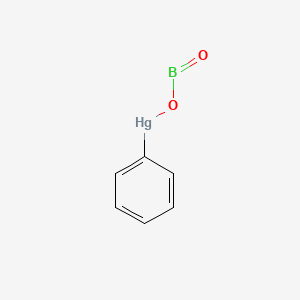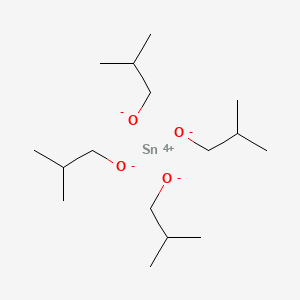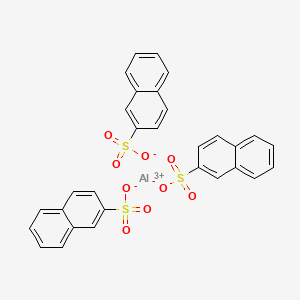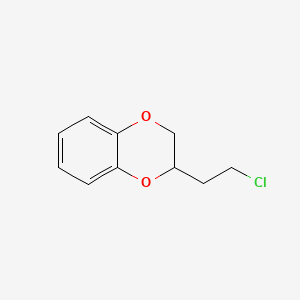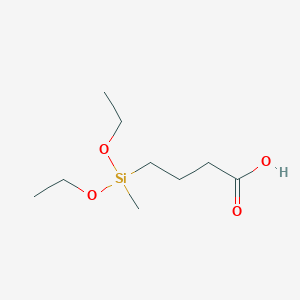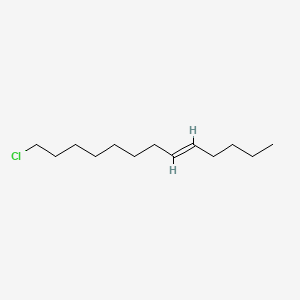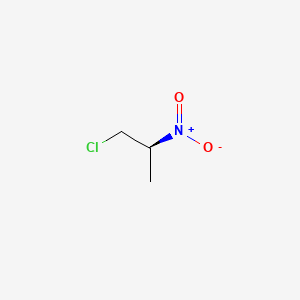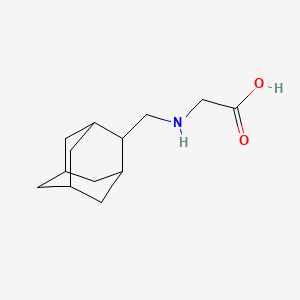
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside analog that has shown potent activity against viruses of the herpes family, including cytomegalovirus. The compound’s structure includes a guanine base linked to a modified sugar moiety, which contributes to its unique biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a protected glycerol derivative with a guanine derivative. The key steps include:
Protection of Glycerol: Glycerol is protected using benzyl groups to form 1,3-di-O-benzylglycerol.
Condensation Reaction: The protected glycerol is then condensed with N2,9-diacetylguanine in the presence of a base to form the intermediate.
Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and deprotection steps, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the guanine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
科学研究应用
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Explored as a potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference standard in analytical chemistry.
作用机制
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine involves the inhibition of viral DNA replication. The compound is phosphorylated by viral kinases to its active triphosphate form, which then selectively inhibits viral DNA polymerase. This prevents the elongation of the viral DNA chain, thereby halting viral replication.
相似化合物的比较
Similar Compounds
Acyclovir: Another guanine nucleoside analog with antiviral properties.
Ganciclovir: Similar structure but with a different sugar moiety, also used as an antiviral agent.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Uniqueness
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is unique due to its modified sugar moiety, which enhances its antiviral activity and selectivity. Unlike acyclovir and ganciclovir, it has a sulfinyl group that contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
97151-31-0 |
|---|---|
分子式 |
C9H13N5O4S |
分子量 |
287.30 g/mol |
IUPAC 名称 |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfinylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-19(18)5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
InChI 键 |
YAFNHXYCOGVSIY-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1CS(=O)C(CO)CO)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
